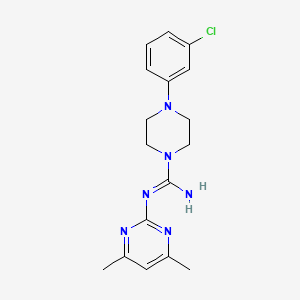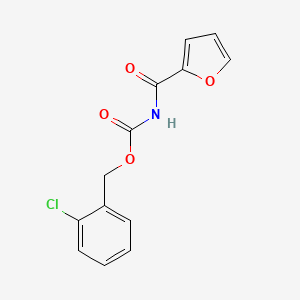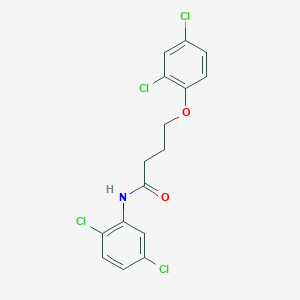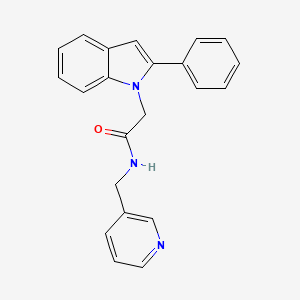![molecular formula C17H26N2O5S B4679836 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine
説明
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. TAK-659 is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme involved in the regulation of immune cell signaling and activation.
作用機序
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine is a potent and selective inhibitor of SYK, a key enzyme involved in the regulation of immune cell signaling and activation. SYK plays a critical role in the activation of B-cell and T-cell receptors, which are essential for the immune response. By inhibiting SYK, this compound blocks the activation of immune cells, leading to the suppression of the immune response. This compound also induces apoptosis in cancer cells by inhibiting the activation of survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, this compound induces apoptosis by inhibiting the activation of survival pathways, leading to the suppression of tumor growth. In autoimmune disorders, this compound suppresses the immune response by inhibiting the activation of immune cells, leading to the reduction of inflammation and tissue damage. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for SYK, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine. One potential direction is to investigate the combination of this compound with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune disorders. Another direction is to explore the potential applications of this compound in other diseases, such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, as well as to identify biomarkers for patient selection and response prediction.
科学的研究の応用
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells, as well as modulating the immune response in autoimmune disorders. This compound has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
特性
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)16(20)18-8-10-19(11-9-18)25(21,22)15-12-13(23-4)6-7-14(15)24-5/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVMWIBCKDNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4679753.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4679765.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)


![3-allyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4679783.png)
![methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4679791.png)
![3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B4679799.png)
![N-isopropyl-4-methoxy-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4679810.png)
![5-{[(3,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4679820.png)
![3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B4679824.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)
